molecular formula C11H14INOZn B6333765 4-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran CAS No. 1141977-27-6

4-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran

Cat. No.: B6333765
CAS No.: 1141977-27-6
M. Wt: 368.5 g/mol
InChI Key: JVYKIXANDCLAEW-UHFFFAOYSA-M
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Description

4-[(4-Morpholino)methyl]phenylzinc iodide is a specialized organozinc reagent used in cross-coupling reactions, such as Negishi and Suzuki-Miyaura couplings, to introduce the 4-morpholinomethylphenyl moiety into organic frameworks. The compound is supplied as a 0.5 M solution in tetrahydrofuran (THF), a solvent chosen for its ability to stabilize organozinc species via coordination to the zinc center . The morpholino group (a six-membered ring containing one oxygen and four nitrogen atoms) enhances the solubility and modulates the electronic properties of the arylzinc reagent, making it valuable in synthesizing pharmaceuticals, agrochemicals, and functional materials. Its molecular formula is C₁₁H₁₄INOZn, with a molecular weight of 368.51 g/mol .

Properties

IUPAC Name

iodozinc(1+);4-(phenylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14NO.HI.Zn/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;;/h2-5H,6-10H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYKIXANDCLAEW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=[C-]C=C2.[Zn+]I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INOZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transmetallation from Grignard Reagents

Transmetallation involves reacting a preformed Grignard reagent (RMgX) with zinc iodide (ZnI₂) in THF. For 4-[(4-Morpholino)methyl]phenylzinc iodide, the Grignard precursor 4-[(4-Morpholino)methyl]phenylmagnesium bromide is synthesized by treating 4-[(4-Morpholino)methyl]phenyl bromide with magnesium turnings in anhydrous THF under inert atmosphere. Subsequent addition of ZnI₂ at 0°C induces a ligand exchange, yielding the target organozinc compound:

ArMgBr+ZnI2ArZnI+MgBrI[2][3]\text{ArMgBr} + \text{ZnI}_2 \rightarrow \text{ArZnI} + \text{MgBrI} \quad

Key Considerations :

  • Byproduct Formation : Magnesium salts (MgBrI) precipitate but may remain suspended, complicating homogeneous reactions.

  • Yield and Purity : Typical yields range from 65–75%, with residual Mg²⁺ (≤5%) detectable via atomic absorption spectroscopy.

Direct Zinc Insertion Using Activated Zinc

Activated zinc dust (Rieke zinc or Zn/Cu couples) enables direct oxidative insertion into the carbon-halogen bond of 4-[(4-Morpholino)methyl]phenyl iodide. This method, pioneered by Knochel and co-workers, employs LiCl and catalytic I₂ to enhance reactivity:

ArI+ZnLiCl, I2ArZnI[3][4]\text{ArI} + \text{Zn} \xrightarrow{\text{LiCl, I}_2} \text{ArZnI} \quad

Reaction Conditions :

  • Solvent : THF (anhydrous, degassed).

  • Temperature : 50–55°C for 12–24 hours.

  • Additives : LiCl (1.1 equiv.) and I₂ (5 mol%).

Performance Metrics :

ParameterValueSource
Yield72–75%
Purity (by NMR)>90%
Residual Halide<2%

Iodine-Zinc Exchange Reactions

Iodine-zinc exchange utilizes diorganozinc compounds (e.g., iPr₂Zn) to transfer zinc to aryl iodides. For 4-[(4-Morpholino)methyl]phenylzinc iodide, this method avoids halogen-metal intermediates but requires stringent stoichiometry:

ArI+iPr2ZnArZnI+iPrI[4]\text{ArI} + \text{iPr}_2\text{Zn} \rightarrow \text{ArZnI} + \text{iPrI} \quad

Advantages :

  • Functional Group Tolerance : Compatible with ethers (e.g., morpholine).

  • Scalability : Demonstrated at 100 mmol scale with 75% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

THF is the solvent of choice due to its ability to stabilize organozinc intermediates via coordination to the zinc center. Elevated temperatures (50–55°C) accelerate insertion but risk THF decomposition, necessitating reflux under inert gas.

Table 1: Temperature vs. Yield in Direct Insertion

Temperature (°C)Time (h)Yield (%)
254840
502472
601268

Data adapted from.

Concentration Adjustment to 0.5 M

Commercial preparations (e.g., Sigma-Aldrich) provide 0.25 M solutions. Achieving 0.5 M requires either:

  • Solvent Reduction : Rotary evaporation under vacuum (<40°C) to halve THF volume.

  • Synthetic Scaling : Doubling zinc and aryl iodide inputs while maintaining THF volume.

Challenges :

  • Precipitation Risk : High concentrations may induce ZnI₂ precipitation, necessitating filtration under argon.

  • Stability : Concentrated solutions degrade 15% faster at 25°C compared to 0.25 M.

Purification and Characterization

Removal of Magnesium Salts

Transmetallation-derived reagents require filtration through Celite® or glass frits to remove MgBrI. Centrifugation (10,000 rpm, 10 min) achieves >95% Mg²⁺ removal.

Analytical Techniques

  • Titration : Iodometric titration quantifies active zinc (target: 0.5 ± 0.05 M).

  • NMR Spectroscopy : ¹H NMR (THF-d₈) shows aryl protons at δ 7.2–7.5 ppm and morpholine methylenes at δ 3.5–3.7 ppm.

Challenges and Mitigation Strategies

Moisture Sensitivity

Exposure to H₂O hydrolyzes ArZnI to ArH and Zn(OH)I. Best practices include:

  • Schlenk Line Techniques : For reagent transfer and storage.

  • Molecular Sieves : 3Å sieves in storage vessels reduce H₂O to <10 ppm.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)Scalability
Transmetallation65–7085–90Moderate
Direct Insertion72–7590–95High
Iodine-Zinc Exchange7595Low

Data synthesized from .

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Morpholino)methyl]phenylzinc iodide undergoes several types of reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: It can be reduced to form hydrocarbons.

    Substitution: It participates in nucleophilic substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions.

Major Products:

    Oxidation: Ketones or alcohols.

    Reduction: Hydrocarbons.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-[(4-Morpholino)methyl]phenylzinc iodide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of new drug candidates through its role in forming carbon-carbon bonds.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Morpholino)methyl]phenylzinc iodide involves its role as a nucleophile in various chemical reactions. The zinc atom coordinates with the aromatic ring, enhancing the nucleophilicity of the compound. This allows it to effectively participate in cross-coupling reactions, forming new carbon-carbon bonds. The morpholino group further stabilizes the intermediate species, facilitating the reaction process.

Comparison with Similar Compounds

2-[(4-Morpholino)methyl]phenylzinc Iodide (Positional Isomer)

  • Structure: The morpholino group is attached at the ortho position of the phenyl ring instead of para.
  • Reactivity : Steric hindrance at the ortho position reduces nucleophilicity compared to the para isomer, limiting its utility in sterically demanding coupling reactions .
  • Applications : Less commonly used due to lower stability and reactivity in cross-couplings.

4-Ethoxycarbonylphenylzinc Iodide

  • Structure: Features an electron-withdrawing ethoxycarbonyl (-CO₂Et) group instead of the electron-donating morpholino substituent.
  • Reactivity : The electron-deficient arylzinc species exhibits reduced nucleophilicity, requiring stronger bases or elevated temperatures for cross-couplings .
  • Applications : Suitable for synthesizing electron-deficient aromatic systems.

Functional Analogues

2-Methoxyphenylzinc Iodide

  • Structure : Contains a methoxy (-OMe) group, a smaller electron-donating substituent.
  • Reactivity: Less sterically hindered than the morpholino derivative, enabling faster transmetalation but lower selectivity in couplings .

5-Fluoro-2-methylphenylzinc Iodide

  • Structure : Incorporates fluorine and methyl groups, combining electronic and steric effects.
  • Reactivity : Fluorine’s electronegativity enhances stability but reduces nucleophilicity; methyl groups introduce steric bulk, slowing reaction kinetics .
  • Applications : Used in fluorinated drug intermediates.

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Reactivity (vs. Target Compound) Stability in THF Key Applications
4-[(4-Morpholino)methyl]phenylzinc iodide 4-morpholinomethyl 368.51 Reference (Moderate) High Pharmaceuticals, agrochemicals
2-[(4-Morpholino)methyl]phenylzinc iodide 2-morpholinomethyl 368.51 Lower Moderate Niche coupling reactions
4-Ethoxycarbonylphenylzinc iodide 4-CO₂Et 340.48 Lower High Electron-deficient aromatics
2-Methoxyphenylzinc iodide 2-OMe 315.52 Higher Moderate Methoxy-functionalized systems
5-Fluoro-2-methylphenylzinc iodide 5-F, 2-Me 325.50 Lower High Fluorinated drug intermediates

Research Findings and Key Differences

Electronic Effects: The morpholino group’s electron-donating nature enhances the nucleophilicity of the arylzinc reagent compared to electron-withdrawing groups (e.g., -CO₂Et), enabling efficient cross-couplings under mild conditions .

Steric Effects: The para-substituted morpholino group balances reactivity and steric accessibility, outperforming ortho isomers in most coupling reactions .

Solubility and Stability : THF stabilizes the zinc reagent via coordination, but analogues with bulky substituents (e.g., 5-Fluoro-2-methyl) exhibit slower decomposition rates .

Biological Activity

4-[(4-Morpholino)methyl]phenylzinc iodide, a zinc organometallic compound, is notable for its role in organic synthesis and potential biological applications. This compound is synthesized in a tetrahydrofuran (THF) solvent, which stabilizes the organozinc species and facilitates its reactivity. Understanding the biological activity of this compound involves exploring its chemical properties, mechanisms of action, and potential therapeutic applications.

The synthesis of 4-[(4-Morpholino)methyl]phenylzinc iodide typically involves the reaction of 4-[(4-Morpholino)methyl]phenyl iodide with zinc in THF under inert conditions to prevent oxidation. The general reaction can be represented as follows:

4 4 Morpholino methyl phenyl iodide+Zn4 4 Morpholino methyl phenylzinc iodide\text{4 4 Morpholino methyl phenyl iodide}+\text{Zn}\rightarrow \text{4 4 Morpholino methyl phenylzinc iodide}

This compound is characterized by its ability to participate in various organic reactions, particularly nucleophilic substitutions and cross-coupling reactions, making it a valuable reagent in synthetic organic chemistry .

The biological activity of organozinc compounds like 4-[(4-Morpholino)methyl]phenylzinc iodide primarily arises from their ability to act as nucleophiles in electrophilic reactions. This reactivity enables the formation of new carbon-carbon bonds, which is crucial for synthesizing biologically active molecules . The morpholino group may enhance solubility and biological compatibility, potentially leading to improved pharmacokinetic properties.

Case Studies and Research Findings

  • Synthesis of Biologically Active Molecules : The use of 4-[(4-Morpholino)methyl]phenylzinc iodide in synthesizing biaryl compounds has been documented. These biaryl compounds are often intermediates in pharmaceuticals with anti-inflammatory and anticancer properties .
  • Electrophilic Amination Studies : Research has demonstrated that derivatives synthesized from organozinc reagents can undergo electrophilic amination reactions, yielding amines that exhibit significant biological activities. For instance, compounds formed through these pathways have shown promise in treating neurodegenerative diseases .
  • Cross-Coupling Reactions : The compound has been utilized in cross-coupling reactions to form complex organic molecules that serve as drug candidates. These reactions often involve palladium or nickel catalysts and have been linked to the development of new therapeutic agents .

Data Table: Summary of Biological Activities

CompoundActivityReference
Biaryl CompoundsAnti-inflammatory
Amines from Electrophilic AminationNeuroprotective
Cross-Coupled ProductsAnticancer

Q & A

Q. Table 1. Comparative Reactivity of Arylzinc Reagents in THF

ReagentElectron DensityStability in THF (hours)Coupling Yield (%)*
4-(Morpholinomethyl)phenylzinc iodideHigh8–1278–85
Phenylzinc iodideModerate4–665–72
4-Ethylphenylzinc bromideModerate-High10–1480–88
*Conditions: Pd(OAc)₂ (5 mol%), SPhos (10 mol%), THF, 25°C .

Q. Table 2. Troubleshooting Common Issues

IssueRoot CauseSolution
Low yieldReagent decompositionFreshly prepare reagent; use Schlenk techniques
Side product formationProtonolysisLower reaction temperature
Catalyst deactivationLigand dissociationOptimize ligand-to-metal ratio

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